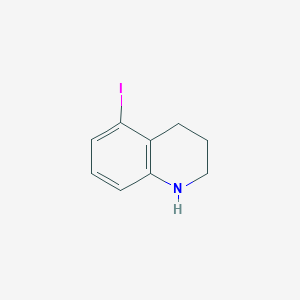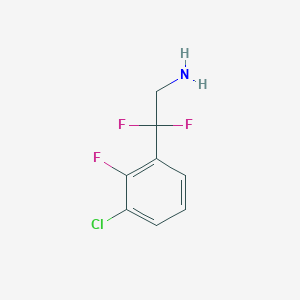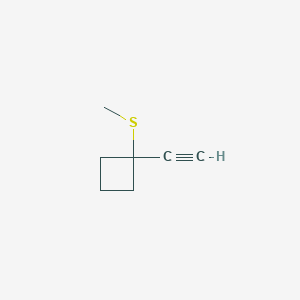
1-Ethynyl-1-(methylsulfanyl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-1-(methylsulfanyl)cyclobutane is an organic compound characterized by a cyclobutane ring with an ethynyl and a methylthio substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-1-(methylsulfanyl)cyclobutane typically involves the reaction of cyclobutylmethyl sulfide with acetylene under specific conditions. The reaction is often carried out in the presence of a base such as sodium amide (NaNH2) in liquid ammonia, which facilitates the deprotonation of acetylene and subsequent nucleophilic attack on the cyclobutylmethyl sulfide .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethynyl-1-(methylsulfanyl)cyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: Pd/C, hydrogen gas (H2)
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Ethyl-substituted cyclobutane
Substitution: Cyclobutane derivatives with different substituents.
Applications De Recherche Scientifique
1-Ethynyl-1-(methylsulfanyl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-Ethynyl-1-(methylsulfanyl)cyclobutane involves its interaction with molecular targets through its ethynyl and methylthio groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Ethynylcyclobutane: Lacks the methylthio group, making it less reactive in certain chemical reactions.
1-Methylthio-1-cyclobutene: Contains a double bond instead of an ethynyl group, leading to different reactivity and applications.
Cyclobutylmethyl sulfide: Lacks the ethynyl group, limiting its use in reactions requiring this functional group.
Uniqueness: 1-Ethynyl-1-(methylsulfanyl)cyclobutane stands out due to the presence of both ethynyl and methylthio groups, which confer unique reactivity and versatility in chemical synthesis and potential biological activities .
Propriétés
Formule moléculaire |
C7H10S |
|---|---|
Poids moléculaire |
126.22 g/mol |
Nom IUPAC |
1-ethynyl-1-methylsulfanylcyclobutane |
InChI |
InChI=1S/C7H10S/c1-3-7(8-2)5-4-6-7/h1H,4-6H2,2H3 |
Clé InChI |
DLPYXCAOGQSRGI-UHFFFAOYSA-N |
SMILES canonique |
CSC1(CCC1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amine](/img/structure/B13517547.png)
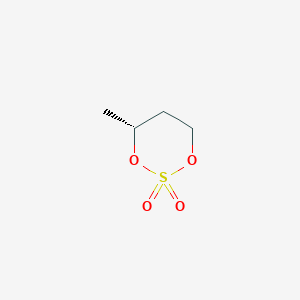


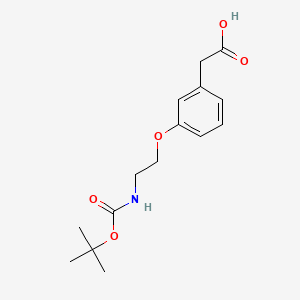
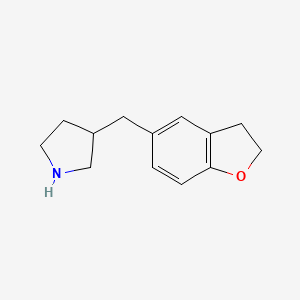
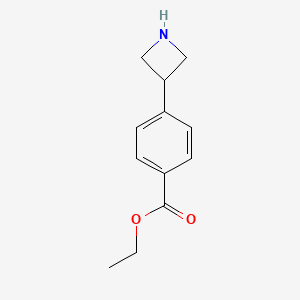
![2-(4-Bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13517598.png)
![[2-Amino-2-(pyridin-3-yl)ethyl]dimethylamine](/img/structure/B13517602.png)
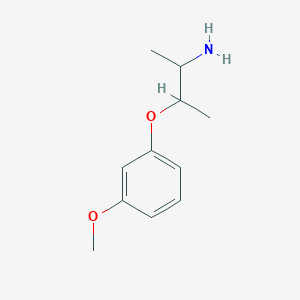
![1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13517614.png)
